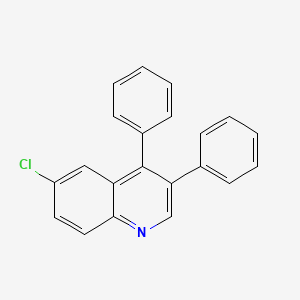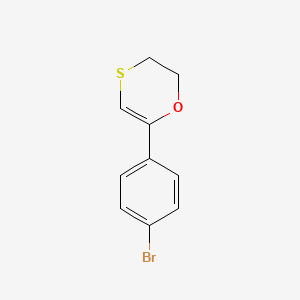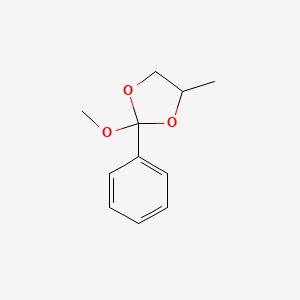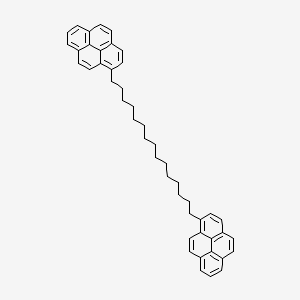
6-Chloro-3,4-diphenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3,4-diphenylquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities The compound is characterized by a quinoline core substituted with a chlorine atom at the 6th position and phenyl groups at the 3rd and 4th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-diphenylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic conditions. Another method is the Pfitzinger reaction, which involves the condensation of isatin with an arylamine in the presence of a base.
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling. This method utilizes palladium catalysts and boron reagents to form carbon-carbon bonds, providing high yields and selectivity under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chloro-3,4-diphenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as chlorine, bromine, and nitric acid are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives
Wissenschaftliche Forschungsanwendungen
6-Chloro-3,4-diphenylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: It is investigated for its potential as an anticancer agent and as an inhibitor of specific enzymes.
Industry: The compound is used in the development of dyes, pigments, and materials with specific electronic properties
Wirkmechanismus
The mechanism of action of 6-Chloro-3,4-diphenylquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with DNA, leading to the disruption of cellular processes. The specific pathways involved depend on the biological context and the target organism .
Vergleich Mit ähnlichen Verbindungen
6-Chloro-2,4-diphenylquinoline: Similar structure but different substitution pattern, leading to distinct chemical properties.
3,4-Diphenylquinoline-2(1H)-one: Contains a carbonyl group at the 2nd position, which alters its reactivity and biological activity.
6-Chloro-2-dimethyl-4-phenylquinoline: Substituted with methyl groups, affecting its pharmacological profile
Uniqueness: 6-Chloro-3,4-diphenylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity, making it suitable for specific applications in drug development and materials science.
Eigenschaften
CAS-Nummer |
61554-25-4 |
|---|---|
Molekularformel |
C21H14ClN |
Molekulargewicht |
315.8 g/mol |
IUPAC-Name |
6-chloro-3,4-diphenylquinoline |
InChI |
InChI=1S/C21H14ClN/c22-17-11-12-20-18(13-17)21(16-9-5-2-6-10-16)19(14-23-20)15-7-3-1-4-8-15/h1-14H |
InChI-Schlüssel |
RWNXAALCIYCPJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=C2C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Bromobicyclo[3.3.1]non-5(9)-en-1-ol](/img/structure/B14591226.png)
![7-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14591235.png)

![Ethyl 3-[2-(cyclohexylamino)ethyl]benzoate;hydrochloride](/img/structure/B14591248.png)



![4-({[4-(Dodecyloxy)phenyl]methyl}amino)benzoic acid](/img/structure/B14591282.png)
![N'-[(3,4-Dichlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14591283.png)
![N,N-Diethyl-4-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14591290.png)
![Triethyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)silane](/img/structure/B14591308.png)

![2-{[(2-Phenylpropan-2-yl)peroxy]methyl}oxirane](/img/structure/B14591312.png)
![1-{2-Hydroxy-4-[(5-phenoxypentyl)sulfanyl]phenyl}ethan-1-one](/img/structure/B14591313.png)
